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molecular formula C7H4FN3O2 B8800189 2-Amino-5-fluoro-3-nitrobenzonitrile

2-Amino-5-fluoro-3-nitrobenzonitrile

Cat. No. B8800189
M. Wt: 181.12 g/mol
InChI Key: CYJVEXURDSLHTM-UHFFFAOYSA-N
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Patent
US08697736B2

Procedure details

A suspension of EXAMPLE 45A (22.7 g), zinc cyanide (22.6 g) and tetrakis(triphenylphosphine) palladium (7.78 g) in anhydrous DMF (300 mL) was heated at 80° C. for 22 hours. After cooling, the reaction mixture was partitioned between ethyl acetate (500 mL) and brine (500 mL). The organic phase was washed with water and concentrated. Recrystallization of the concentrate from methanol provided EXAMPLE 45B.
Quantity
22.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
22.6 g
Type
catalyst
Reaction Step One
Quantity
7.78 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[NH2:12].[CH3:13][N:14](C=O)C>[C-]#N.[Zn+2].[C-]#N.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[NH2:12][C:3]1[C:4]([N+:9]([O-:11])=[O:10])=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[C:13]#[N:14] |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
22.7 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)F)[N+](=O)[O-])N
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
22.6 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
7.78 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate (500 mL) and brine (500 mL)
WASH
Type
WASH
Details
The organic phase was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate from methanol
CUSTOM
Type
CUSTOM
Details
provided EXAMPLE 45B

Outcomes

Product
Name
Type
Smiles
NC1=C(C#N)C=C(C=C1[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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